molecular formula C11H20O2 B095772 (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid CAS No. 16052-40-7

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid

Cat. No.: B095772
CAS No.: 16052-40-7
M. Wt: 184.27 g/mol
InChI Key: MNVSUVYRIVXDBK-KXUCPTDWSA-N
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Description

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which contributes to its distinct properties and reactivity. It is a derivative of menthol, a well-known compound with cooling properties.

Scientific Research Applications

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of flavors, fragrances, and other consumer products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with (1R,2S,5R)-menthol, which is a naturally occurring compound.

    Oxidation: (1R,2S,5R)-menthol is oxidized to (1R,2S,5R)-2-isopropyl-5-methylcyclohexanone using an oxidizing agent such as chromic acid or pyridinium chlorochromate.

    Carboxylation: The ketone is then subjected to carboxylation using carbon dioxide in the presence of a base like sodium hydride to form the carboxylic acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation and carboxylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromic acid, pyridinium chlorochromate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of esters, amides, or other derivatives.

Comparison with Similar Compounds

    Menthol: A well-known compound with similar structural features but different functional groups.

    Isomenthol: Another stereoisomer of menthol with distinct properties.

    Neomenthol: A stereoisomer of menthol with different stereochemistry.

Uniqueness: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its carboxylic acid functional group allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)/t8-,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVSUVYRIVXDBK-KXUCPTDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884866
Record name Cyclohexanecarboxylic acid, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16052-40-7
Record name (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16052-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Menthane-3-carboxylic acid, (1R,3R,4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016052407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanecarboxylic acid, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,2β,5α)]-2-(isopropyl)-5-methylcyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-MENTHANE-3-CARBOXYLIC ACID, (1R,3R,4S)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Magnesium (37 g, 50 mesh), butyl diglyme (600 g), and iodine (0.1 g) were added under nitrogen to a 1-liter flask equipped with agitation, addition funnel, off-set adaptor for thermometer, gas addition tube, and condenser. The mixture was stirred for 30 min. at 90° C., and then 1,2,-dibromo ethane (2 cc) was slowly added. p-Menth-3-yl chloride (200 g) was then added at a rate of 50 g/hr (0.32 mole/hr). After approximately ½ of the p-menth-3-yl chloride was added, carbon dioxide was concurrently added by bubbling the carbon dioxide into the mixture at a rate of 15.91 g/hr (0.36 mole/hr), and at a temperature of 90° C. Addition of the carbon dioxide was continued at a temperature of 90° C. until 30 min. after all of the p-menth-3-yl chloride was added. After carbonation was complete, the resultant mixture was hydrolyzed with aqueous hydrochloric acid (1:1 hydrochloric acid/water), and the resultant oil layer was neutralized with trisodium phosphate. VPC analysis showed a yield of 93.18% by weight of p-menthane-3-carboxylic acid.
Quantity
37 g
Type
reactant
Reaction Step One
Name
butyl diglyme
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Magnesium (15.6 g, 50 mesh), 2-methyl-tetrahydrofuran (103 g), para cymene (50 g), iodine (0.1 g), and ethyl magnesium chloride (4 cc) were added under nitrogen to a 1-liter flask equipped with agitation, addition funnel, off-set adaptor for thermometer, gas addition tube, and condenser. The mixture was stirred for 30 min. at 75° C., and then 1,2,-dibromo ethane (4 cc) was slowly added. p-Menth-3-yl chloride (134 g dissolved in para cymene) was then added at a rate of 33 g/hr (0.21 mole/hr). After approximately ½ of the p-menth-3-yl chloride was added, carbon dioxide was concurrently added by bubbling the carbon dioxide into the mixture at a rate of 7.8 g/hr (0.18 mole/hr), and at a temperature of 80° C. After all of the p-menth-3-yl chloride was added, the temperature was raised to 90° C. to complete carbonation. After carbonation was complete, the resultant mixture was hydrolyzed with aqueous hydrochloric acid having a concentration of 15%. VPC analysis showed a yield of 78.3% by weight of p-menthane-3-carboxylic acid.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
134 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
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Reactant of Route 3
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(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
Reactant of Route 5
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
Reactant of Route 6
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid

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